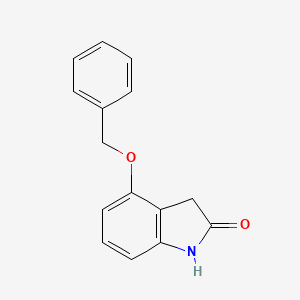

4-(Benzyloxy)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis protocol for 4-(Benzyloxy)indolin-2-one

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)indolin-2-one

Executive Summary

4-(Benzyloxy)indolin-2-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its structure, featuring a protected hydroxyl group at the 4-position of the oxindole core, makes it an ideal precursor for further functionalization in drug discovery programs. This guide provides a comprehensive, two-stage synthetic protocol designed for chemical researchers and drug development professionals. We detail a robust pathway beginning with the synthesis of the crucial precursor, 4-hydroxyindolin-2-one, followed by a highly efficient O-benzylation via the Williamson ether synthesis. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, ensuring a reproducible and scalable synthesis.

Synthetic Strategy Overview

The synthesis of 4-(Benzyloxy)indolin-2-one is most effectively approached via a two-part strategy. The initial phase focuses on constructing the core heterocyclic system, 4-hydroxyindolin-2-one (also known as 4-hydroxyoxindole). The second phase involves the protection of the phenolic hydroxyl group as a benzyl ether. This protecting group is strategically chosen for its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation, providing a clear pathway for subsequent derivatization.

The overall workflow is depicted below:

Figure 1: High-level workflow for the synthesis of 4-(Benzyloxy)indolin-2-one.

Part 1: Synthesis of the 4-Hydroxyindolin-2-one Precursor

The synthesis of the 4-hydroxyoxindole core is a critical first step. While several routes exist, a common and effective method involves the cyclization of a substituted phenylacetic acid derivative. For this guide, we will reference a procedure analogous to those established for substituted oxindoles.

Mechanistic Rationale

The formation of the oxindole ring from a suitable precursor like 2-amino-3-methoxyphenylacetic acid typically involves an intramolecular amidation reaction. This is often followed by a demethylation step, for instance, using a strong Lewis acid like boron tribromide (BBr₃) or a protic acid like hydrobromic acid (HBr), to unmask the 4-hydroxyl group. The choice of this precursor is strategic, as the ortho-amino and acetic acid moieties are perfectly positioned for the desired 5-membered ring closure.

Detailed Experimental Protocol: Synthesis of 4-Hydroxyindolin-2-one

This protocol is a representative method and may require optimization based on laboratory conditions and starting material purity.

-

Cyclization/Demethylation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methoxyphenylacetic acid (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 10-15 volumes).

-

Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

-

The product will precipitate from the acidic solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the resulting solid under vacuum to yield crude 4-hydroxyindolin-2-one. This material is often of sufficient purity for the next step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Eq. |

| 2-Amino-3-methoxyphenylacetic acid | 181.19 | 10.0 g | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 100 mL | Excess |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Part 2: O-Benzylation of 4-Hydroxyindolin-2-one

The conversion of the phenolic precursor to the final product is achieved via the Williamson ether synthesis, a classic and reliable SN2 reaction.[1] This method involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[2][3]

Mechanism and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 4-hydroxyindolin-2-one, forming a potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral hydroxyl group.[3]

-

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[2]

-

Product Formation: The reaction yields 4-(benzyloxy)indolin-2-one and potassium bromide as a byproduct. Using a primary halide like benzyl bromide is essential to favor the SN2 pathway and avoid the E2 elimination side-reaction that can occur with secondary or tertiary halides.[4]

Figure 2: Mechanism of O-benzylation via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 4-(Benzyloxy)indolin-2-one

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyindolin-2-one (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 10-20 volumes).

-

Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction's completion using TLC (a typical eluent system is ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 4-(benzyloxy)indolin-2-one as a solid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Eq. |

| 4-Hydroxyindolin-2-one | 149.15 | 5.0 g | 1.0 |

| Benzyl Bromide | 171.04 | 4.3 mL (6.0 g) | 1.1 |

| Potassium Carbonate | 138.21 | 9.3 g | 2.0 |

| DMF (anhydrous) | 73.09 | 50 mL | - |

Safety Precautions

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Benzyl Bromide: A lachrymator and is corrosive. It is toxic if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

DMF: A skin and respiratory irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE. Ensure all glassware is properly secured.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Benzylation | Incomplete deprotonation or wet reagents/solvent. | Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous DMF. Consider a stronger base like NaH if needed. |

| Formation of Side Products | C-alkylation competing with O-alkylation. | Use a polar aprotic solvent (DMF, DMSO) which favors O-alkylation. Milder conditions (lower temp.) may also help. |

| Reaction Stalls | Insufficient base or poor quality of benzyl bromide. | Add an additional equivalent of base. Check the purity of benzyl bromide; distill if necessary. |

| Difficult Purification | Presence of unreacted starting material. | Ensure the reaction goes to completion via TLC monitoring. Use column chromatography for difficult separations. |

Conclusion

The described two-stage synthesis provides a reliable and scalable method for producing 4-(benzyloxy)indolin-2-one. The protocol leverages fundamental and well-understood organic reactions, ensuring high yields and purity. By carefully controlling reaction conditions, particularly during the Williamson ether synthesis, researchers can effectively minimize side reactions and obtain the desired product with high fidelity. This intermediate is primed for further elaboration, serving as a cornerstone for the development of novel therapeutics and complex molecular architectures.

References

-

Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. (Note: While this reference is for 4-hydroxyindole, the synthetic principles for related structures are relevant).[5]

-

CN113321609A - Method for synthesizing 4-hydroxyindole. (2021). Google Patents. (Provides context on synthetic routes to the 4-hydroxyindole core).[6]

-

Garcı́a-Garcı́a, P., et al. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(14), 3844–3847. (Discusses the challenges and strategies for synthesizing 4-oxy-substituted indoles).[7]

-

ChemicalBook. (2020). What is 4-Hydroxyindole? (Provides a summary of various synthetic approaches to the 4-hydroxyindole scaffold).[8]

-

Sargsyan, A. S., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. (Details synthesis of related hydroxyindole structures).[9]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. (A technical overview of the Williamson ether synthesis reaction).[10]

-

de Oliveira, C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2486. (Demonstrates a similar benzylation reaction on a different scaffold).[11]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]2]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]4]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]3]

-

ResearchGate. (n.d.). A Strategy to Avoid Anomalous O-Alkylation of 4-Hydroxyindole by Diethyl Bromomalonate. (Highlights the potential for C- vs O-alkylation).[12]

-

Wu, H., et al. (2019). Asymmetric hydroxyalkylation of 4-hydroxyindole with isatin. ResearchGate. (Shows reactivity of the 4-hydroxyindole system).[13]

-

EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2012). Google Patents. (Illustrates benzylation in a related indole synthesis).[14]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.[15]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]1]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 6. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 7. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 9. distantreader.org [distantreader.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 4-(Benzyloxy)indolin-2-one

Foreword: The Structural Imperative of 4-(Benzyloxy)indolin-2-one

In the landscape of contemporary drug discovery and materials science, the indolin-2-one scaffold is a cornerstone of privileged structures. Its derivatives are implicated in a wide array of biological activities, notably as inhibitors of protein kinases, making them pivotal in oncology research. 4-(Benzyloxy)indolin-2-one serves as a key intermediate in the synthesis of more complex, targeted therapeutics. The benzyloxy group at the 4-position not only influences the electronic properties of the indolinone core but also provides a versatile handle for further synthetic modifications.

An unambiguous and thorough structural elucidation of this intermediate is not merely a procedural step; it is a foundational pillar of scientific integrity that ensures the validity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, atom-level insight into the molecular architecture.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, providing a field-proven rationale for experimental design, data acquisition, and spectral interpretation. We will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)indolin-2-one, grounded in fundamental principles and data from analogous structures.

Part 1: The Experimental Blueprint - A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. Each step is designed to mitigate potential artifacts and ensure the integrity of the final spectra.

Sample Preparation: The Foundation of Quality Data

The quality of an NMR spectrum is profoundly influenced by the sample preparation. For a small molecule like 4-(Benzyloxy)indolin-2-one (MW ~239.27 g/mol ), the following protocol is recommended.[1][2][3][4][5]

Step-by-Step Protocol:

-

Analyte Quantity: For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[1][3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly if solubility in CDCl₃ is limited. The choice of solvent can influence chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be leveraged to resolve overlapping signals.[3]

-

Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. TMS is chemically inert and its signal rarely overlaps with analyte signals.[1]

-

Transfer and Filtration: Using a Pasteur pipette with a cotton wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.[1][5]

-

Labeling: Meticulously label the NMR tube with the sample identification.

NMR Instrument Parameters: Optimizing Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

-

Part 2: Predictive Spectral Analysis of 4-(Benzyloxy)indolin-2-one

A detailed, predictive analysis of the ¹H and ¹³C NMR spectra is presented below. The expected chemical shifts are based on the known effects of substituents on the indolinone and benzene rings.

Molecular Structure and Numbering Scheme:

Caption: Numbering scheme for 4-(Benzyloxy)indolin-2-one.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 4-(Benzyloxy)indolin-2-one is expected to exhibit signals corresponding to the eleven distinct protons in the molecule.

Table 1: Predicted ¹H NMR Data for 4-(Benzyloxy)indolin-2-one (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 8.0 - 9.0 | Broad Singlet | - | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and/or exchange. |

| H-7 | 7.1 - 7.3 | Doublet | ortho J ≈ 7-9 | This proton is ortho to the electron-donating nitrogen atom and will be part of an ABC spin system with H-5 and H-6. |

| H-6 | 6.9 - 7.1 | Triplet (or dd) | ortho J ≈ 7-9 | This proton is coupled to both H-5 and H-7. |

| H-5 | 6.7 - 6.9 | Doublet | ortho J ≈ 7-9 | This proton is ortho to the benzyloxy group and will be influenced by its electronic effects. |

| H-3 | 3.5 - 3.7 | Singlet | - | The methylene protons at C3 are adjacent to a carbonyl group and a quaternary carbon, hence they appear as a singlet. |

| H-8 | 5.0 - 5.2 | Singlet | - | These are benzylic protons adjacent to an oxygen atom, resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons. |

| H-10, H-14 | 7.3 - 7.5 | Multiplet | ortho J ≈ 7-9, meta J ≈ 2-3 | These are the ortho protons of the benzyl group. |

| H-11, H-13 | 7.3 - 7.5 | Multiplet | ortho J ≈ 7-9, meta J ≈ 2-3, para J ≈ 0-1 | These are the meta protons of the benzyl group. |

| H-12 | 7.3 - 7.5 | Multiplet | ortho J ≈ 7-9 | This is the para proton of the benzyl group. |

In-depth Rationale:

-

Aromatic Protons (Indolinone Core): The protons on the indolinone aromatic ring (H-5, H-6, and H-7) will form a complex splitting pattern, likely an ABC spin system. The benzyloxy group at C-4 is electron-donating through resonance, which will shield the ortho (H-5) and para (H-7) positions to some extent, shifting them upfield relative to unsubstituted indolin-2-one. H-6, being meta to the benzyloxy group, will be less affected. Typical ortho coupling constants in aromatic systems are in the range of 6-10 Hz.[6]

-

Methylene Protons (C3): The two protons at the C3 position are adjacent to the C2 carbonyl group, which deshields them. They are expected to appear as a singlet because there are no vicinal protons to couple with.

-

Amide Proton (N1-H): The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often broad.

-

Benzyloxy Protons: The benzylic methylene protons (H-8) are significantly deshielded by the adjacent oxygen atom and will appear as a sharp singlet. The five protons on the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region (7.3-7.5 ppm), as their chemical shifts are often very similar.[7]

¹³C NMR and DEPT Analysis: Unveiling the Carbon Skeleton

The broadband proton-decoupled ¹³C NMR spectrum will display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups.[8]

Table 2: Predicted ¹³C NMR and DEPT Data for 4-(Benzyloxy)indolin-2-one (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale |

| C2 | 175 - 180 | No Signal | No Signal | The carbonyl carbon is highly deshielded and appears far downfield. |

| C7a | 140 - 145 | No Signal | No Signal | A quaternary carbon in an aromatic system. |

| C4 | 155 - 160 | No Signal | No Signal | An aromatic carbon attached to an oxygen atom, resulting in a downfield shift. |

| C9 | 136 - 138 | No Signal | No Signal | The ipso-carbon of the benzyl group. |

| C3a | 128 - 132 | No Signal | No Signal | A quaternary carbon at the fusion of the two rings. |

| C12 | 128 - 129 | CH | Positive | The para-carbon of the benzyl group. |

| C10, C14 | 127 - 128.5 | CH | Positive | The ortho-carbons of the benzyl group. |

| C11, C13 | 127 - 128.5 | CH | Positive | The meta-carbons of the benzyl group. |

| C6 | 122 - 125 | CH | Positive | An aromatic methine carbon. |

| C7 | 110 - 115 | CH | Positive | An aromatic methine carbon. |

| C5 | 105 - 110 | CH | Positive | An aromatic methine carbon, shielded by the adjacent oxygen. |

| C8 | 69 - 72 | CH₂ | Negative | The benzylic carbon, deshielded by the attached oxygen. |

| C3 | 35 - 40 | CH₂ | Negative | The methylene carbon adjacent to the carbonyl group. |

DEPT Experiment Causality:

-

DEPT-90: This experiment exclusively shows signals for CH (methine) carbons.[2][8] In this molecule, we expect to see signals for C5, C6, C7, and the five CH carbons of the benzyl ring.

-

DEPT-135: This experiment provides more comprehensive information. CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent.[2][8] For 4-(Benzyloxy)indolin-2-one, we anticipate positive signals for the aromatic CH carbons and negative signals for the C3 and C8 methylene carbons.

By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete and unambiguous assignment of all carbon signals can be achieved.

Part 3: Advanced Structural Verification - The Power of 2D NMR

For a molecule of this complexity, two-dimensional (2D) NMR experiments are invaluable for confirming assignments made from 1D spectra.

Workflow for 2D NMR Analysis:

Caption: Workflow for comprehensive NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. We would expect to see cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their connectivity in the aromatic ring of the indolinone core.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~3.6 ppm will correlate with the carbon signal at ~37 ppm, confirming the assignment of C3 and its attached protons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. It is essential for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

-

The N1-H proton showing a correlation to the C2 carbonyl carbon and C7a.

-

The H-3 methylene protons correlating with C2, C3a, and C4.

-

The H-8 benzylic protons correlating with C4 and the C9 of the benzyl ring.

-

Conclusion: A Synthesis of Data and Expertise

The comprehensive NMR characterization of 4-(Benzyloxy)indolin-2-one is a multi-faceted process that relies on the synergistic application of 1D and 2D NMR techniques. While a predictive approach is outlined here, it is built upon a solid foundation of established NMR principles and empirical data from closely related structures. The true power of this analysis lies not just in the data itself, but in the logical framework used to interpret it. By following the detailed protocols and analytical reasoning presented in this guide, researchers can confidently and accurately elucidate the structure of this vital synthetic intermediate, ensuring the integrity and success of their downstream applications in drug discovery and beyond.

References

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(9), 1647–1655.

- Chen, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(8), 14756-14774.

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Liverpool. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-434.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb. Retrieved from [Link]

- Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(21), 4741-4744.

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

-

Imperial College London. (2016, October 19). NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

-

YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

YouTube. (2017, April 4). How To Calculate 13CNMR Chemical Shift of Organic Compounds Part 2 (2020). Retrieved from [Link]

-

YouTube. (2025, March 30). C-13 NMR summary. DEPT 45, 90, and 135. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectra of i) 2 a and ii) 2 b, b) ¹³C NMR spectra of i) 2 a.... Retrieved from [Link]

-

Stoltz Group, Caltech. (2016, December 20). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Long-range proton spin-spin coupling. Chemical Reviews. Retrieved from [Link]

-

PubMed. (n.d.). Long-range proton-carbon coupling constants: NMR methods and applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental and theoretical studies of long-range proton-proton coupling constants in ring-substituted styrenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Side Chain and Ring Protons in Formylheterocycles. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

-

ResearchGate. (n.d.). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Retrieved from [Link]

-

Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Benzyloxy)indolin-2-one

Introduction: The Analytical Imperative for 4-(Benzyloxy)indolin-2-one

4-(Benzyloxy)indolin-2-one is a substituted oxindole, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1] With a molecular weight of 239.27 g/mol , this molecule features a core indolin-2-one (oxindole) structure functionalized with a benzyl ether group at the 4-position.[2][3] This structural arrangement makes it a valuable intermediate in the synthesis of potential kinase inhibitors and other therapeutic agents.[4]

Given its role in drug discovery and development, the rigorous analytical characterization of 4-(Benzyloxy)indolin-2-one is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose. It provides unparalleled sensitivity and specificity for confirming molecular identity, elucidating structure through fragmentation analysis, identifying impurities, and performing precise quantification in complex biological matrices.[5] This guide presents a comprehensive framework for the qualitative and quantitative analysis of 4-(Benzyloxy)indolin-2-one, grounded in established principles and field-proven methodologies.

Part I: Foundational Methodologies & Instrumentation

The success of any mass spectrometric analysis hinges on the judicious selection of ionization techniques and mass analyzers. The physicochemical properties of 4-(Benzyloxy)indolin-2-one—moderate polarity, non-volatility, and thermal lability—dictate the optimal instrumental approach.

Ionization Source Selection: The Rationale

The primary challenge is to convert the neutral analyte into gas-phase ions with high efficiency and minimal degradation.

-

Electrospray Ionization (ESI): This is the premier "soft" ionization technique for molecules like 4-(Benzyloxy)indolin-2-one. ESI operates by creating a fine spray of charged droplets from a solution, which then desolvate to produce gas-phase ions. Its key advantage is the ability to generate intact molecular ions with minimal fragmentation. For this analyte, analysis is typically performed in positive ion mode, where the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺. The presence of a basic nitrogen atom in the indolinone ring and the ether oxygen facilitates efficient protonation. The formation of radical cations (M•+) versus protonated ions ([M+H]⁺) can be a competing process for some indole derivatives, but protonation is generally favored under standard ESI conditions with protic solvents.[6]

-

Electron Ionization (EI): While a classic technique for volatile and thermally stable compounds, EI is a "hard" ionization method that bombards the analyte with high-energy electrons.[7] This process induces extensive and often complex fragmentation. While not ideal for generating a primary molecular ion for quantitative studies, the reproducible fragmentation patterns obtained via EI can serve as a valuable orthogonal tool for structural confirmation, creating a unique "fingerprint" for the compound that can be compared against spectral libraries like the EPA/NIH Mass Spectral Data Base.[8][9]

For routine qualitative and quantitative workflows, ESI is the unequivocally superior choice due to its gentle nature, ensuring the precursor ion of interest, [M+H]⁺, is the dominant species entering the mass analyzer.

Part II: Qualitative Analysis and Structural Elucidation via MS/MS

Confirming the identity of 4-(Benzyloxy)indolin-2-one requires not only determining its molecular weight but also verifying its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The first step in qualitative analysis is the accurate mass measurement of the molecular ion. Using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the determination of the analyte's elemental composition. For 4-(Benzyloxy)indolin-2-one (C₁₅H₁₃NO₂), the expected exact mass of the [M+H]⁺ ion is 240.10191 u. HRMS provides the confidence to distinguish the analyte from other isobaric (same nominal mass) species.

Tandem Mass Spectrometry (MS/MS): Mapping the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[5] In this process, the [M+H]⁺ precursor ion (m/z 240.1) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a detailed structural fingerprint.

Based on the chemical structure and established fragmentation principles for benzyl ethers and indole derivatives, a logical fragmentation pathway can be proposed.[7][10][11]

Proposed Fragmentation Pathway for [M+H]⁺ of 4-(Benzyloxy)indolin-2-one:

-

Primary Fragmentation (Benzylic Cleavage): The most labile bond in the protonated molecule is the benzylic ether C-O bond. Cleavage of this bond is expected to be a dominant fragmentation channel.

-

Pathway A - Formation of the Tropylium Ion: The most common fragmentation for benzyl ethers is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0542 . This occurs via a charge-remote fragmentation, resulting in the neutral loss of 4-hydroxyindolin-2-one (149.0477 Da).

-

Pathway B - Neutral Loss of Toluene: Alternatively, a neutral loss of toluene (C₇H₈, 92.0626 Da) can occur, leading to the formation of a charged 4-hydroxyindolin-2-one fragment at m/z 148.0444 .

-

-

Secondary Fragmentation (Indolinone Ring Cleavage): The product ion at m/z 148 can undergo further fragmentation characteristic of the oxindole core.

-

Loss of Carbon Monoxide: A characteristic fragmentation of oxindoles is the neutral loss of carbon monoxide (CO, 27.9949 Da) from the lactam ring.[10] This would produce a fragment ion at m/z 120.0491 .

-

This proposed pathway provides key, structurally significant product ions that can be targeted for both qualitative confirmation and the development of a quantitative MRM method.

Part III: Quantitative Analysis by LC-MS/MS

For determining the concentration of 4-(Benzyloxy)indolin-2-one in complex samples, such as plasma from pharmacokinetic studies, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[12] The workflow involves sample preparation, chromatographic separation, and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol: Sample Preparation

This protocol describes a robust protein precipitation method, which is efficient and cost-effective for removing the bulk of matrix interferences.[13]

-

Aliquot Sample: Transfer 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard (IS): Add 10 µL of a working solution of a suitable internal standard (e.g., stable isotope-labeled 4-(benzyloxy)indolin-2-one-d₇) to each sample, calibrator, and quality control (QC) sample. The use of a stable isotope-labeled IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the highest accuracy.

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to the tube.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Method

This method utilizes reversed-phase chromatography for separation and MRM for detection, providing excellent selectivity and sensitivity.[12][14]

Liquid Chromatography Parameters:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: Hold at 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Rationale: The C18 stationary phase effectively retains the moderately nonpolar analyte. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from matrix components. Formic acid is a crucial mobile phase additive that acidifies the solution, promoting the formation of the [M+H]⁺ ion in the ESI source.

Mass Spectrometry Parameters:

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Key Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions: The selection of MRM transitions is based on the fragmentation analysis performed earlier. Two transitions are typically monitored for the analyte for confident identification and quantification, while one is monitored for the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 4-(Benzyloxy)indolin-2-one | 240.1 | 91.1 | 50 | 25 | Quantifier |

| 4-(Benzyloxy)indolin-2-one | 240.1 | 148.0 | 50 | 20 | Qualifier |

| 4-(Benzyloxy)indolin-2-one-d₇ (IS) | 247.1 | 98.1 | 50 | 25 | Internal Standard |

| Note: Collision energies are instrument-dependent and must be optimized empirically. |

Part IV: A Self-Validating System - Bioanalytical Method Validation

A quantitative method is only trustworthy if it has been rigorously validated. The validation process ensures the method is reliable, reproducible, and fit for its intended purpose.[15] The protocol must be a self-validating system, where each parameter confirms the method's performance characteristics according to guidelines from regulatory bodies like the FDA and EMA.[14]

Key Validation Parameters: [16][17]

-

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

-

Linearity and Range: The method should produce results that are directly proportional to the analyte concentration over a specified range. A calibration curve is prepared by spiking known concentrations of the analyte into a blank or surrogate matrix. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.99.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20% of nominal) and precision (≤20% CV).

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, high) in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically ±15% (±20% at the LLOQ).

-

Recovery and Matrix Effect: Recovery is the efficiency of the extraction process. The matrix effect is the suppression or enhancement of ionization due to co-eluting matrix components. These are critical parameters to assess to ensure the method is not biased by the biological matrix.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

The mass spectrometric analysis of 4-(Benzyloxy)indolin-2-one is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and the analytical instrumentation. By leveraging the gentle ionization of ESI, the structural resolving power of MS/MS, and the quantitative fidelity of LC-MRM, researchers can confidently characterize and quantify this important molecule. The protocols and validation principles outlined in this guide provide a robust, self-validating framework that ensures data of the highest scientific integrity, supporting the critical path of drug discovery and development.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][7][8]

-

Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link][18]

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link][8]

-

Niessen, W. M. A., Rosing, H., & Beijnen, J. H. (2021). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Analytica Chimica Acta, 1182, 338579. [Link][19]

-

de Paula, L. C. C., et al. (2019). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(8), 1699-1706. [Link][20]

-

Li, F., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 143, 199-207. [Link][12]

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]

-

Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][15]

-

ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link][21]

-

Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. [Link][14]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][16]

-

Wang, M., et al. (2013). Development and Validation of a LC–MS/MS Method. Advanced Materials Research, 781-784, 531-534. [Link][22]

-

Al-Malki, A. L., et al. (2022). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Metabolites, 12(11), 1047. [Link][13]

-

IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1). [Link][17]

-

Semantic Scholar. (n.d.). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. [Link]

-

da Silva, A. C. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 478. [Link]

-

Chem-Impex. (n.d.). 4-Benzyloxyindole. [Link]

- Google Patents. (n.d.).

-

Chem-Impex. (n.d.). 4-Benzyloxy-2,3-dihydro-1H-indole. [Link][4]

-

ResearchGate. (n.d.). LC-MS/MS tandem mass spectra of the indolinone derivative. [Link][10]

-

Autech. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]

-

Li, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link][11]

-

Linnemayr, K., et al. (1999). Matrix-assisted laser desorption/ionization time-of-flight and nano-electrospray ionization ion trap mass spectrometric characterization of 1-cyano-2-substituted-benz[f]isoindole derivatives of peptides for fluorescence detection. Journal of Mass Spectrometry, 34(4), 427-434. [Link]

-

Longdom Publishing. (2024). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. [Link][5]

-

NIST WebBook. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. [Link]

-

SpectraBase. (n.d.). 4-Benzyloxy-1,2-dimethyl-5-methoxyindoline. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link][23]

-

Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6296. [Link]

-

Al-Majdoub, Z. M., et al. (2016). Quantitative analysis of endogenous compounds. Bioanalysis, 8(17), 1839-1853. [Link][24]

-

Singh, G. S., & Singh, P. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(25), 17181-17231. [Link][1]

-

Joshi, P., et al. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. Journal of Mass Spectrometry, 55(6), e4473. [Link]

-

ResearchGate. (2015). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. [Link][6]

-

PubChem. (n.d.). 5-(benzyloxy)indolin-2-one. [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)indolin-2-one | CymitQuimica [cymitquimica.com]

- 3. 4-(benzyloxy)indolin-2-one | 458526-10-8 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 9. govinfo.gov [govinfo.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 16. resolian.com [resolian.com]

- 17. ijrar.com [ijrar.com]

- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. resolvemass.ca [resolvemass.ca]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Solid-State Architecture: A Prospective Crystallographic Analysis of 4-(Benzyloxy)indolin-2-one and its Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a 4-(benzyloxy) substituent is anticipated to modulate the physicochemical and biological properties of this pharmacophore through steric and electronic effects, as well as by introducing new potential intermolecular interactions. While the synthesis and biological evaluation of various indolin-2-one derivatives are prevalent in the literature, a detailed X-ray crystallographic study of 4-(benzyloxy)indolin-2-one remains to be reported. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of 4-(benzyloxy)indolin-2-one and its derivatives by single-crystal X-ray diffraction. We will detail the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement, to provide a self-validating protocol for researchers. This document serves as a roadmap for generating critical structural data to inform rational drug design and advance our understanding of this important class of molecules.

Introduction: The Significance of the Indolin-2-one Core in Drug Discovery

The indolin-2-one, or oxindole, nucleus is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The benzyloxy group, in particular, is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability, modulate solubility, or act as a key interacting group with biological targets.[4][5][6] For instance, isatin-based benzyloxybenzene derivatives have been explored as potent monoamine oxidase inhibitors for neurodegenerative diseases.[1]

The determination of the three-dimensional structure of 4-(benzyloxy)indolin-2-one is a critical step in understanding how the benzyloxy substituent influences the overall molecular conformation and the solid-state packing. This knowledge is paramount for computational modeling, structure-based drug design, and for understanding potential polymorphism, which has significant implications for drug development.

Proposed Synthetic Pathway and Characterization

A robust synthetic route is the prerequisite for obtaining high-purity material for crystallization. Based on established organic synthesis principles, a plausible pathway to 4-(benzyloxy)indolin-2-one is proposed. This multi-step synthesis would begin with commercially available starting materials and employ well-documented reactions.

Synthetic Protocol

A potential synthesis route could start from 4-hydroxyindole, which can be protected with a benzyl group to form 4-benzyloxyindole.[7][8] Subsequent oxidation would yield the target 4-(benzyloxy)indolin-2-one. An alternative approach could involve the synthesis of 4-(benzyloxy)benzaldehyde as an intermediate.[9] Each step would require rigorous purification, typically by column chromatography, and characterization by NMR, mass spectrometry, and IR spectroscopy to ensure the purity of the final compound.

Visualization of the Proposed Synthesis

Caption: Proposed synthetic route to 4-(Benzyloxy)indolin-2-one.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Solvent Selection

A screening of various solvents with different polarities is recommended. Common choices include:

-

Alcohols: Methanol, ethanol, isopropanol

-

Esters: Ethyl acetate

-

Ketones: Acetone

-

Halogenated solvents: Dichloromethane, chloroform

-

Aromatic hydrocarbons: Toluene

-

Ethers: Diethyl ether

-

Other: Acetonitrile, Dimethylformamide (DMF)[10]

A good starting point is to dissolve the compound in a solvent in which it is moderately soluble and then try the techniques mentioned above.

Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the following workflow is employed for structure determination. This process is a self-validating system, with internal consistency checks at each stage.

Visualization of the Crystallographic Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer.[9]

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using established crystallographic metrics and software tools to ensure its quality and accuracy.

Anticipated Structural Features and Analysis

While the precise crystal structure of 4-(benzyloxy)indolin-2-one is unknown, we can predict some of its key features based on related structures.

Molecular Geometry

The indolin-2-one core is expected to be largely planar. The benzyloxy group will introduce conformational flexibility around the C-O-C bonds. The dihedral angle between the phenyl ring of the benzyloxy group and the indolin-2-one ring system will be a key structural parameter. In a related structure, 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, the benzyl and phenyl rings subtend significant dihedral angles with the isatin group.[10][11]

Intermolecular Interactions

The presence of the N-H group and the carbonyl oxygen in the indolin-2-one moiety suggests the likelihood of hydrogen bonding. In the solid state, molecules may form dimers or chains through N-H···O hydrogen bonds, a common motif in related structures.[12] Additionally, π-π stacking interactions between the aromatic rings of the indolin-2-one and the benzyloxy groups are anticipated, which would contribute to the overall stability of the crystal lattice.[13]

Crystallographic Data Summary (Hypothetical)

The following table presents the type of data that would be generated from a successful crystallographic analysis.

| Parameter | Expected Data |

| Chemical Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.27 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ to be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Key Bond Lengths (Å) | C=O, C-N, C-O (ether) |

| Key Bond Angles (°) | Angles within the indolin-2-one ring |

| Key Torsion Angles (°) | Defining the conformation of the benzyloxy group |

| Hydrogen Bonds (Å, °) | N-H···O interactions |

Future Directions: Derivatives and Structure-Activity Relationship (SAR)

The crystallographic analysis of 4-(benzyloxy)indolin-2-one would provide a baseline for understanding the structural effects of further modifications. A systematic study of derivatives with substituents on the benzyloxy ring or the indolin-2-one core would be invaluable for establishing a clear structure-activity relationship (SAR). For example, introducing electron-donating or electron-withdrawing groups could influence the electronic properties and intermolecular interactions, which in turn could affect biological activity.[1][14] The resulting crystal structures would provide crucial insights for the rational design of more potent and selective drug candidates.

Conclusion

This guide has outlined a comprehensive, prospective strategy for determining the X-ray crystal structure of 4-(benzyloxy)indolin-2-one and its derivatives. By following the proposed methodologies for synthesis, crystallization, and crystallographic analysis, researchers can obtain definitive three-dimensional structural information. This data will be instrumental in understanding the solid-state properties of this important class of compounds and will provide a solid foundation for future drug discovery and development efforts. The elucidation of these structures will fill a gap in the current structural chemistry landscape and empower the rational design of novel indolin-2-one-based therapeutics.

References

- National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. In PubChem.

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2530.

- National Center for Biotechnology Information. (n.d.). 4-(2-Benzylamino-ethoxy)-1,3-dihydro-indol-2-one. In PubChem.

- (2012). An indolin-2-one derivative, C15H11NO. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1773.

- Process for the preparation of indole derivatives, their use as intermediates, and 4-hydroxy indoles. (1983).

- GoldBio. (n.d.). 4-Benzyloxyindole.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxygramine. In PubChem.

- PubChemLite. (n.d.). 5-(benzyloxy)indolin-2-one (C15H13NO2).

- Chem-Impex. (n.d.). 4-Benzyloxyindole.

- ChemicalBook. (n.d.). 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis.

- 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one. (2023).

- National Center for Biotechnology Information. (n.d.). (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. In PubChem.

- The crystal packing of 4-benzyloxyindole (1) along the a axis... (n.d.).

- Chem-Impex. (n.d.). 4-Benzyloxy-2,3-dihydro-1H-indole.

- 1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856.

- 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one. (n.d.).

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(22), 15039–15061.

- The Largest Curated Crystal Structure D

- By Field. (n.d.). In CCDC.

- Search - Access Structures. (n.d.). In CCDC.

- CCDC Public

- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). RSC Medicinal Chemistry, 14(12), 2441–2454.

- Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. (2022).

- Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. (2023). European Journal of Chemistry, 14(2), 195-204.

- 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2020). Chemical Biology & Drug Design, 96(6), 1313–1323.

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2022). Molecules, 27(15), 4945.

- X‐ray crystal structure of 4 a. (n.d.).

- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(21), 7401.

- Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2022). Molecules, 27(19), 6245.

- Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. (2024). European Journal of Medicinal Chemistry, 281, 116914.

- The crystal structure of (E)-4-(1-(2-aminophenylimino)ethyl)benzene-1,3-diol, C14H14N2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures.

- Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o888–o889.

- Synthesis and X-ray diffraction data of 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one. (2013). Powder Diffraction, 28(2), 135-138.

Sources

- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]

- 3. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0081137A2 - Process for the preparation of indole derivatives, their use as intermediates, and 4-hydroxy indoles - Google Patents [patents.google.com]

- 8. goldbio.com [goldbio.com]

- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors approved for cancer therapy.[1][2] Its versatile structure allows for substitutions that can fine-tune its biological activity, making each derivative a unique candidate for drug discovery. This guide focuses on a specific derivative, 4-(Benzyloxy)indolin-2-one, providing a comprehensive overview of its physicochemical properties, methodologies for their determination, and its potential significance in the landscape of modern drug development. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the causality behind experimental choices and the strategic importance of this molecular entity.

Molecular Identity and Structural Elucidation

4-(Benzyloxy)indolin-2-one, also known as 4-(phenylmethoxy)indolin-2-one, is an aromatic heterocyclic compound. Its structure features a benzyloxy group at the 4-position of the indolin-2-one core.

Chemical Structure:

Caption: Chemical structure of 4-(Benzyloxy)indolin-2-one.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(Benzyloxy)indolin-2-one | N/A |

| CAS Number | 458526-10-8 | N/A |

| Molecular Formula | C₁₅H₁₃NO₂ | N/A |

| Molecular Weight | 239.27 g/mol | N/A |

| Purity | ≥98% | [Supplier Data] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-(Benzyloxy)indolin-2-one is not extensively available in the public domain, we can infer some properties from closely related analogs and predictive models.

Table 2: Physicochemical Properties of 4-(Benzyloxy)indolin-2-one and a Related Analog

| Property | 4-(Benzyloxy)indolin-2-one (Predicted/Analog Data) | 4-Benzyloxyindole (Experimental) | Source |

| Melting Point (°C) | ~60-65 (estimated) | 57-61 | [3] |

| Boiling Point (°C) | 456.8 ± 45.0 (Predicted) | 411.6 at 760 mmHg | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (inferred) | Slightly soluble in Chloroform, DMSO, Methanol | [3] |

| pKa | 16-18 (Predicted, based on indolin-2-one scaffold) | 17.17 ± 0.30 (Predicted) | [3] |

| LogP | 2.5-3.0 (Predicted) | N/A | N/A |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow robust, self-validating protocols. The following section details such methodologies, applicable to the characterization of 4-(Benzyloxy)indolin-2-one.

Synthesis of 4-(Benzyloxy)indolin-2-one: A Proposed Pathway

Caption: Proposed retrosynthetic pathway for 4-(Benzyloxy)indolin-2-one.

Step-by-Step Protocol:

-

Esterification of 3-(Benzyloxy)phenylacetic acid: To a solution of 3-(benzyloxy)phenylacetic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

-

Nitration: Dissolve the methyl ester in concentrated sulfuric acid at 0 °C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 2 hours and then pour the reaction mixture onto ice. Filter the precipitate, wash with water, and dry to yield methyl 2-nitro-5-(benzyloxy)phenylacetate.

-

Reductive Cyclization: To a solution of the nitro-ester in acetic acid, add iron powder. Heat the mixture at reflux for 4 hours. Cool the reaction to room temperature, filter through celite, and concentrate the filtrate. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-(benzyloxy)indolin-2-one.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

-

A small amount of the crystalline 4-(Benzyloxy)indolin-2-one is placed in a capillary tube.

-

The tube is inserted into a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Assessment

Understanding the solubility profile is essential for formulation and in vitro assays.

Protocol:

-

Add approximately 1 mg of 4-(Benzyloxy)indolin-2-one to 1 mL of the test solvent (e.g., water, DMSO, ethanol, methanol, chloroform) in a small vial.

-

Vortex the vial for 1 minute at room temperature.

-

Visually inspect for any undissolved solid.

-

If the solid dissolves, the compound is considered soluble at that concentration. If not, it is classified as sparingly soluble or insoluble.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For indolin-2-ones, the N-H proton is weakly acidic.

Protocol:

-

Prepare a stock solution of 4-(Benzyloxy)indolin-2-one in a suitable organic solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Add a small aliquot of the stock solution to each buffer solution to a final concentration where the absorbance can be accurately measured.

-

Record the UV-Vis spectrum of each solution.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

-

The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide unambiguous structural confirmation and are indispensable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

-

δ 8.0-8.5 (s, 1H): N-H proton of the indolin-2-one ring.

-

δ 7.2-7.5 (m, 5H): Protons of the phenyl ring of the benzyloxy group.

-

δ 6.8-7.2 (m, 3H): Protons on the aromatic part of the indolin-2-one core.

-

δ 5.1 (s, 2H): Methylene protons (-CH₂-) of the benzyloxy group.

-

δ 3.5 (s, 2H): Methylene protons (-CH₂-) at the 3-position of the indolin-2-one ring.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

-

δ ~175: Carbonyl carbon (C=O) of the lactam.

-

δ ~155: Carbon attached to the benzyloxy oxygen.

-

δ ~136: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ 127-129: Carbons of the phenyl ring.

-

δ 110-130: Aromatic carbons of the indolin-2-one core.

-

δ ~70: Methylene carbon (-CH₂-) of the benzyloxy group.

-

δ ~36: Methylene carbon (-CH₂-) at the 3-position of the indolin-2-one ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3200-3300: N-H stretching of the lactam.

-

~3030: Aromatic C-H stretching.

-

~2920: Aliphatic C-H stretching.

-

~1710: C=O stretching of the lactam.

-

~1610, 1490, 1450: C=C stretching of the aromatic rings.

-

~1250: C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 239.

-

Major Fragment: m/z = 91 (tropylium ion from the benzyl group).

-

Other Fragments: Loss of CO (m/z = 211), and other fragments resulting from the cleavage of the indolin-2-one ring.

Biological Significance and Potential Applications